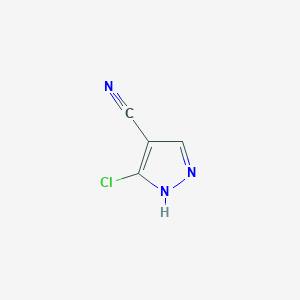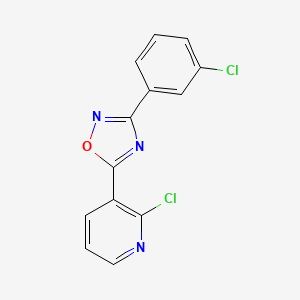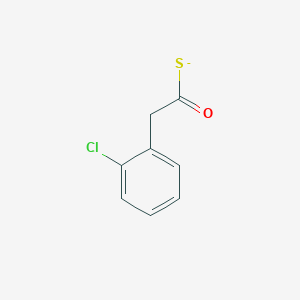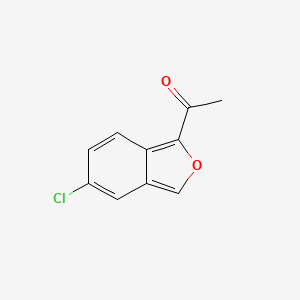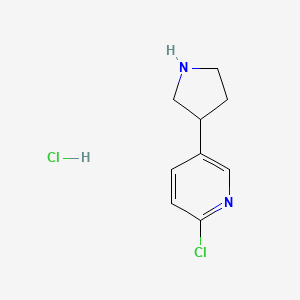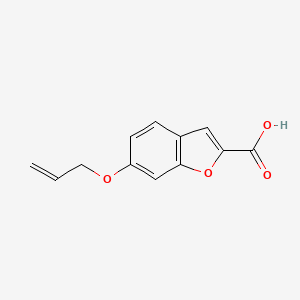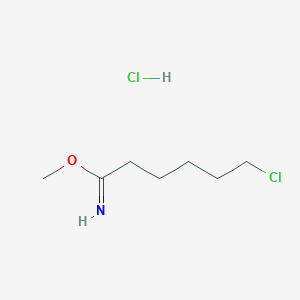
Methyl 6-chlorohexanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloropentanecarboximidate hydrochloride is a chemical compound with the molecular formula C6H12ClNO•HCl. It is commonly used in pharmaceutical research and as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.
Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.
Applications De Recherche Scientifique
Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromopentanecarboximidate hydrochloride
- Methyl 5-iodopentanecarboximidate hydrochloride
- Ethyl 5-chloropentanecarboximidate hydrochloride
Uniqueness
Methyl 5-chloropentanecarboximidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which makes it more reactive compared to its bromine or iodine counterparts. The methyl ester group also provides different reactivity compared to ethyl esters, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H15Cl2NO |
|---|---|
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
methyl 6-chlorohexanimidate;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H |
Clé InChI |
COLBUWYWYLUZPW-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


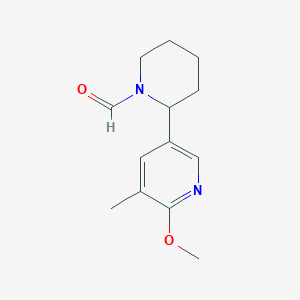
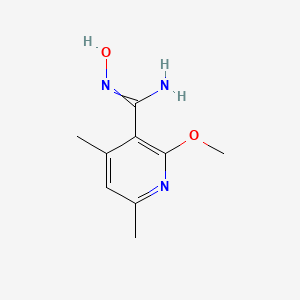
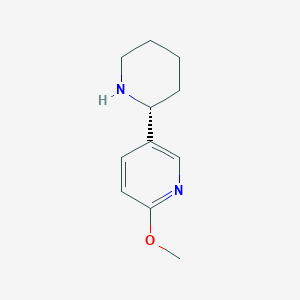
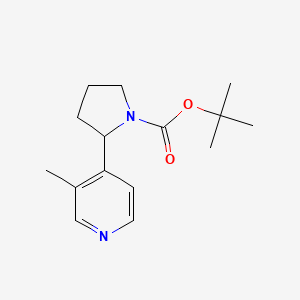
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
